molecular formula C12H21N3O5S3 B563267 Brinzolamide-d5

Brinzolamide-d5

Katalognummer: B563267
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: HCRKCZRJWPKOAR-RQTACTIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brinzolamid-d5 ist eine deuterierte Form von Brinzolamid, einem potenten Inhibitor der Carboanhydrase II. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung als interner Standard zur Quantifizierung von Brinzolamid in verschiedenen analytischen Verfahren wie Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) verwendet. Die Deuteriummarkierung in Brinzolamid-d5 hilft, es bei analytischen Verfahren von nicht markiertem Brinzolamid zu unterscheiden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Brinzolamid-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Brinzolamidmolekül. Dies wird typischerweise durch eine Reihe chemischer Reaktionen erreicht, bei denen Wasserstoffatome durch Deuterium ersetzt werden. Der Prozess beginnt mit der Synthese der Kernstruktur von Brinzolamid, gefolgt von der selektiven Einführung von Deuteriumatomen. Häufige Reagenzien, die in diesem Prozess verwendet werden, umfassen deuterierte Lösungsmittel und Deuteriumgas. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und Drücke, um die effiziente Einarbeitung von Deuterium zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Brinzolamid-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie Durchflussreaktoren und automatisierte Synthese-Systeme. Qualitätskontrollmaßnahmen sind streng, um die Konsistenz und Zuverlässigkeit des Produkts für Forschungsanwendungen sicherzustellen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Brinzolamide-d5 involves the incorporation of deuterium atoms into the Brinzolamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Brinzolamide, followed by the selective introduction of deuterium atoms. Common reagents used in this process include deuterated solvents and deuterium gas. The reaction conditions often involve controlled temperatures and pressures to ensure the efficient incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the product for research applications .

Analyse Chemischer Reaktionen

Synthetic Reactions

Brinzolamide-d5 is synthesized via selective deuterium incorporation into the ethylamino group of brinzolamide. Key steps include:

Deuteration of Ethylamine Precursor

  • Reagents : Deuterated solvents (e.g., D2O) or deuterium gas (D2) under catalytic hydrogenation conditions.
  • Conditions : Controlled temperature (-65°C to -70°C) for precise substitution .
  • Mechanism : Hydrogen-deuterium exchange at the ethylamino group, preserving the sulfonamide and thienothiazine core .

Sulfonamidation

  • Reagents : Sulfur dioxide (SO2) and n-butyllithium (n-BuLi) .
  • Conditions : Conducted under nitrogen at -70°C to prevent side reactions .
  • Product : Deuterated sulfonamide intermediate with retained isotopic integrity .

Oxidation Reactions

This compound undergoes oxidation at the sulfonamide and thienothiazine moieties:

Reaction Type Reagents/Conditions Major Products
Sulfonamide Oxidation Hydrogen peroxide (H2O2) or KMnO4Sulfonic acid derivatives
Thienothiazine Ring Oxidation Ozone (O3) or m-CPBASulfoxide or sulfone derivatives

Reduction Reactions

Deuterium substitution impacts reduction kinetics:

Reaction Type Reagents/Conditions Major Products
N-Deethylation Pd/C under hydrogenationN-desethylthis compound
Sulfonamide Reduction LiAlH4 or NaBH4Thiol derivatives
  • Isotope Effect : Deuterium at the ethylamino group slows N-deethylation compared to non-deuterated brinzolamide .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Major Products
Halogenation Pyridinium tribromide (PBP)Brominated derivatives
N-Alkylation Benzyl chloride or tert-butyloxycarbonylProtected amino intermediates

Metabolic Reactions

In vivo, this compound undergoes hepatic metabolism:

  • Primary Pathway : CYP3A4-mediated N-deethylation to form N-desethylthis compound .
  • Secondary Pathways : Oxidation of the methoxypropyl side chain, yielding O-desmethylthis compound .
Metabolite Enzyme Involved Isotope Effect
N-Desethylthis compoundCYP3A4Reduced reaction rate due to D-label
O-Desmethylthis compoundCYP2C9Minimal isotope effect observed

Analytical Degradation

Under forced conditions (acid/base hydrolysis, photolysis):

Condition Degradation Products
Acidic Hydrolysis Sulfonic acid and thienothiazine fragments
UV Exposure Ring-opened photodegradants

Stability Considerations

  • Thermal Stability : Decomposes above 200°C, forming SO2 and deuterated amines .
  • pH Sensitivity : Stable at pH 4–8; sulfonamide hydrolysis occurs under extreme pH .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Brinzolamide-d5 is primarily used in the treatment of elevated intraocular pressure (IOP) associated with conditions such as glaucoma and ocular hypertension. The compound operates by inhibiting carbonic anhydrase II, which reduces the production of aqueous humor, thereby lowering IOP effectively.

Clinical Efficacy

  • Intraocular Pressure Reduction : Clinical studies have demonstrated that brinzolamide significantly lowers IOP. For instance, a study involving 572 patients found that brinzolamide 1.0% provided comparable IOP reductions to dorzolamide and timolol, with up to 75.7% of patients experiencing clinically relevant reductions in IOP .
  • Safety Profile : this compound exhibits a favorable safety profile with lower incidences of ocular discomfort compared to other carbonic anhydrase inhibitors like dorzolamide .

Research Applications

This compound is extensively utilized in scientific research, particularly in pharmacokinetics and metabolic studies.

Analytical Chemistry

  • Internal Standardization : Due to its deuterium labeling, this compound serves as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This application is crucial for accurately quantifying brinzolamide levels in biological samples.

Pharmacokinetic Studies

  • Metabolic Pathways : Research has shown that this compound undergoes metabolic transformation primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that are important for understanding its pharmacodynamics .

Comparative Efficacy Studies

This compound has been compared with other carbonic anhydrase inhibitors in various studies:

Compound Mechanism Efficacy Side Effects
BrinzolamideCarbonic anhydrase II inhibitorSignificant IOP reductionMinimal ocular discomfort
DorzolamideCarbonic anhydrase inhibitorComparable efficacyHigher incidence of discomfort
TimololBeta-blockerEffective but with systemic effectsMore systemic side effects

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of brinzolamide:

  • A multicenter trial showed that brinzolamide 1.0% administered twice daily resulted in a mean IOP reduction comparable to dorzolamide 2.0% and timolol 0.5%, affirming its role as a first-line treatment for glaucoma .
  • In another study, brinzolamide demonstrated a significant reduction in arteriovenous passage time, indicating potential benefits beyond just lowering IOP .

Wirkmechanismus

Brinzolamide-d5 exerts its effects by inhibiting carbonic anhydrase II, an enzyme that catalyzes the reversible hydration of carbon dioxide. This inhibition reduces the production of bicarbonate ions and protons, leading to a decrease in intraocular pressure. The molecular targets of this compound include the active site of carbonic anhydrase II, where it binds and prevents the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Brinzolamid-d5

Brinzolamid-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, die in analytischen Anwendungen deutliche Vorteile bietet. Das Vorhandensein von Deuteriumatomen ermöglicht eine präzise Quantifizierung und Unterscheidung von nicht markierten Verbindungen, was es zu einem unschätzbaren Werkzeug in Forschung und Entwicklung macht .

Biologische Aktivität

Brinzolamide-d5 is a deuterated derivative of brinzolamide, primarily recognized for its role as a potent inhibitor of carbonic anhydrase II (CA-II). This compound is significant in the treatment of glaucoma and ocular hypertension due to its ability to reduce intraocular pressure (IOP) by decreasing the production of aqueous humor. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Inhibition of Carbonic Anhydrase II

This compound functions primarily through the inhibition of carbonic anhydrase II, an enzyme crucial for maintaining acid-base balance and facilitating the conversion of carbon dioxide to bicarbonate ions. The inhibition leads to a decrease in bicarbonate formation, which in turn reduces aqueous humor production in the eye, effectively lowering IOP.

  • IC50 Value : The inhibitory concentration (IC50) for this compound against CA-II has been reported at approximately 3.2 nM, indicating its high potency as an inhibitor.

Pharmacokinetics

Absorption and Metabolism

This compound is administered topically and exhibits systemic absorption. Its pharmacokinetic profile is characterized by:

  • Distribution : Following administration, this compound is distributed throughout various tissues, particularly those involved in ocular function.
  • Metabolism : The compound undergoes metabolic inactivation predominantly in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes.
  • Excretion : The elimination half-life and excretion pathways are crucial for understanding dosing regimens and potential drug interactions.

Clinical Efficacy

Several clinical studies underscore the effectiveness of this compound in reducing IOP compared to other treatments. Below are summarized findings from key studies:

Study ReferenceTreatment ComparisonIOP ReductionSignificance
Shoji et al. (2005)Brinzolamide + Latanoprost vs. Latanoprost alone20% - 23.5% over 3 monthsp < 0.01
Nakamoto & Yasuda (2007)Brinzolamide adjunct vs. Latanoprost monotherapyBrinzolamide: 17.1% vs. Latanoprost: 13.6%p < 0.01
Hollo et al. (2006)Travoprost + Brinzolamide vs. Travoprost aloneLower IOP values with combination therapyp < 0.0001
Feldman et al. (2007)Brinzolamide vs. Brimonidine with TravoprostBrinzolamide: 2.7 mmHg reductionp = 0.035

These studies illustrate that this compound not only effectively lowers IOP but also demonstrates a favorable safety profile compared to other carbonic anhydrase inhibitors.

Case Studies

  • Long-term Efficacy : In a study involving patients with primary open-angle glaucoma, long-term administration of this compound resulted in sustained IOP reductions over a period of six months, confirming its efficacy as a long-term treatment option .
  • Ocular Comfort : A comparative analysis revealed that patients using brinzolamide experienced significantly less ocular discomfort than those using dorzolamide, making it a preferred choice for many clinicians .

Eigenschaften

IUPAC Name

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-RQTACTIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.